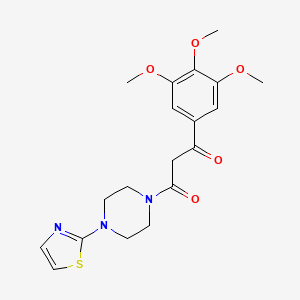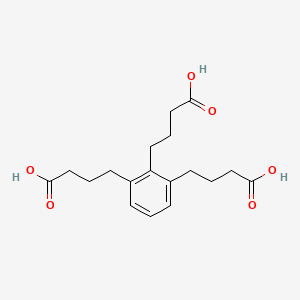
4,4',4''-(Benzene-1,2,3-triyl)tributanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid is a complex organic compound characterized by a benzene ring substituted with three butanoic acid groups at the 1, 2, and 3 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid typically involves the reaction of benzene-1,2,3-tricarboxylic acid with butanoic acid derivatives under specific conditions. One common method is the esterification of benzene-1,2,3-tricarboxylic acid with butanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The butanoic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of benzene-1,2,3-tricarboxylic acid.
Reduction: Formation of benzene-1,2,3-triyltriol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For instance, its carboxylic acid groups can form hydrogen bonds with active sites of enzymes, modulating their activity.
類似化合物との比較
4,4’,4’'-(Benzene-1,3,5-triyl)tributanoic acid: Similar structure but with different substitution pattern on the benzene ring.
4,4’,4’'-(Benzene-1,2,4-triyl)tributanoic acid: Another isomer with different substitution positions.
Uniqueness: 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with other molecules. This distinct structure can lead to unique properties and applications compared to its isomers.
特性
CAS番号 |
23639-77-2 |
|---|---|
分子式 |
C18H24O6 |
分子量 |
336.4 g/mol |
IUPAC名 |
4-[2,3-bis(3-carboxypropyl)phenyl]butanoic acid |
InChI |
InChI=1S/C18H24O6/c19-16(20)10-2-7-13-5-1-6-14(8-3-11-17(21)22)15(13)9-4-12-18(23)24/h1,5-6H,2-4,7-12H2,(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
SEZRIIYZSIDVTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)CCCC(=O)O)CCCC(=O)O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


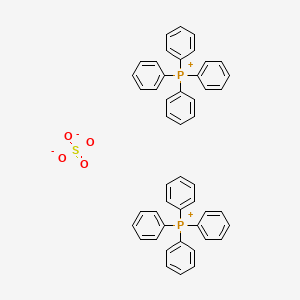
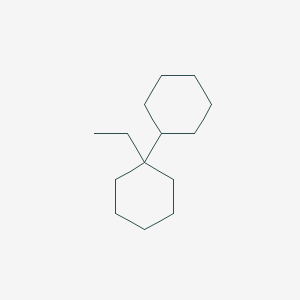
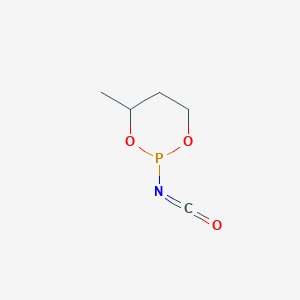

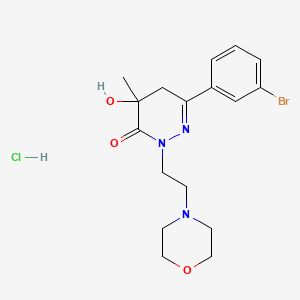
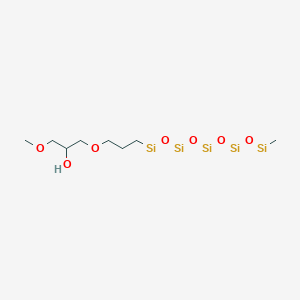
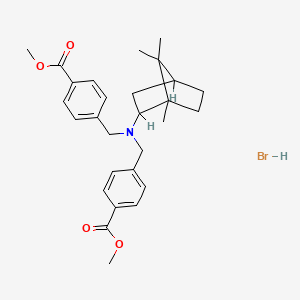
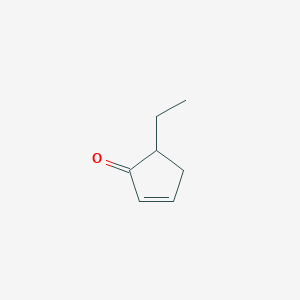
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
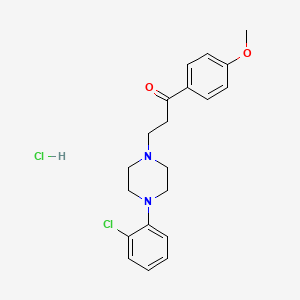
![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)
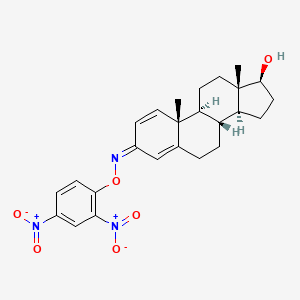
![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
